![molecular formula C14H32O6P2 B604921 [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid CAS No. 1446282-24-1](/img/structure/B604921.png)
[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid
Overview
Description
[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid is an organophosphorus compound characterized by the presence of two phosphonic acid groups attached to a decyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid typically involves the reaction of decyl bromide with diethyl phosphite under basic conditions to form the corresponding phosphonate ester. This intermediate is then hydrolyzed to yield the final phosphonic acid product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine oxides or phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine oxides or phosphines. Substitution reactions can result in the formation of various functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid is used as a building block for the synthesis of more complex organophosphorus compounds. It can also serve as a ligand in coordination chemistry, forming stable complexes with metal ions.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential use in drug delivery systems. Its ability to form stable complexes with metal ions can be exploited to target specific tissues or cells in the body.
Industry
In industrial applications, this compound is used as a flame retardant due to its phosphorus content. It can also be incorporated into polymers to enhance their thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of [10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid groups can form strong hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecules. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[10-(Diethoxy-phosphoryl)-decyl]-phosphonic acid: Characterized by two phosphonic acid groups attached to a decyl chain.
[10-(Diethoxy-phosphoryl)-octyl]-phosphonic acid: Similar structure but with an octyl chain instead of a decyl chain.
[10-(Diethoxy-phosphoryl)-hexyl]-phosphonic acid: Similar structure but with a hexyl chain instead of a decyl chain.
Uniqueness
The uniqueness of this compound lies in its specific chain length and the presence of two phosphonic acid groups. This structure imparts distinct chemical and physical properties, such as higher thermal stability and enhanced ability to form stable complexes with metal ions, compared to its shorter-chain analogs.
Properties
IUPAC Name |
10-diethoxyphosphoryldecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O6P2/c1-3-19-22(18,20-4-2)14-12-10-8-6-5-7-9-11-13-21(15,16)17/h3-14H2,1-2H3,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNWJNNXAGWSQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCP(=O)(O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


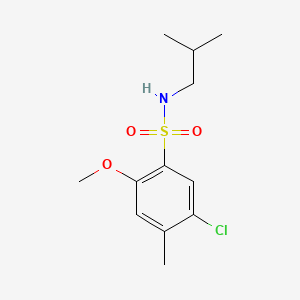
![4-{4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B604840.png)
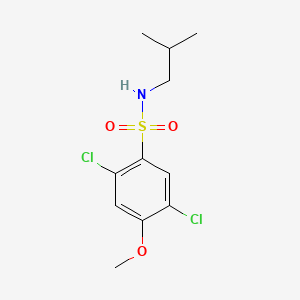
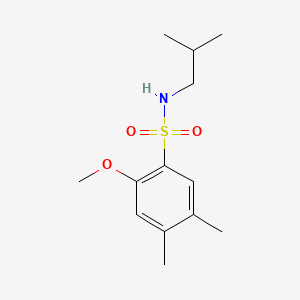
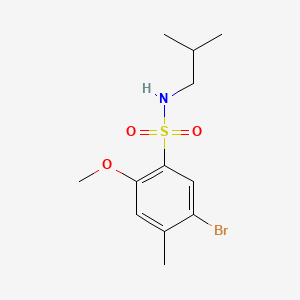
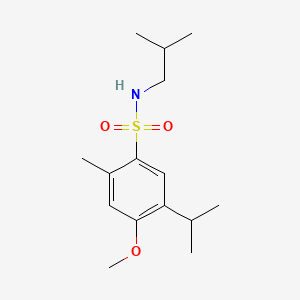
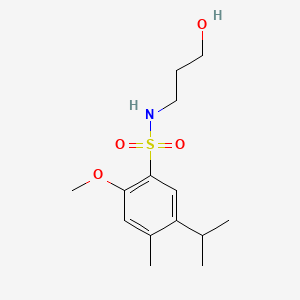
![(3-Hydroxypropyl)[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B604850.png)
![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604855.png)
![4-Bromo-1-ethoxy-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene](/img/structure/B604856.png)
![5-Bromo-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2,4-dimethylbenzene](/img/structure/B604857.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)
